2-Chloro-4-methylquinoline-3-carbonitrile
Overview
Description
2-Chloro-4-methylquinoline-3-carbonitrile is a chloroquinoline-carbonitrile derivative, which serves as an important chemical precursor in the synthesis of a wide range of compounds. These compounds are frequently utilized in the development of pharmaceuticals and materials due to their unique chemical properties and biological activities.
Synthesis Analysis
The synthesis of chloroquinoline-3-carbonitrile derivatives, including 2-Chloro-4-methylquinoline-3-carbonitrile, involves various methods. These methods include reactions of chloro substituents at different positions on the quinoline ring and the cyano group at the 3 position. The synthetic approaches are designed to introduce functional groups, enabling further chemical modifications (Mekheimer et al., 2019).
Molecular Structure Analysis
The molecular structure of chloroquinoline-carbonitrile derivatives is characterized by the presence of a quinoline core, substituted with chloro and cyano groups at specific positions. This structure has been determined through various spectroscopic methods, contributing to our understanding of its chemical behavior and reactivity (Jukić et al., 2010).
Chemical Reactions and Properties
2-Chloro-4-methylquinoline-3-carbonitrile undergoes numerous chemical reactions, allowing for the synthesis of biologically active compounds. These reactions include nucleophilic substitutions, where the chloro and cyano groups react with various nucleophiles, leading to a wide array of quinoline derivatives with potential pharmacological properties (Mekheimer et al., 1998).
Scientific Research Applications
Antitumor Agents : Halogenated 2-amino-4H-pyrano[3,2-h]quinoline-3-carbonitriles, which are closely related to 2-Chloro-4-methylquinoline-3-carbonitrile, have shown significant cytotoxic activity against human tumor cell lines. Specific halogen atom and lipophilicity substitutions increase their efficacy against different cell lines (Fouda, 2017).
Photoreactions : The photochemical reactions of 2-quinolinecarbonitrile derivatives in ethanol can lead to the formation of various compounds like triazapentaphene and 4,4′-bi-(2,2′-dicyano)quinoline, demonstrating their potential in organic photochemistry (HataNorisuke & OhtsukaRyoichi, 1975).
Synthesis of Novel Compounds : The combination of 2,4-dichloroquinoline-3-carbonitrile with 4-methylpiperidine leads to the synthesis of novel 3-azidopyrazolo[4,3-c]quinolin-4(5H)-ones, indicating its utility in synthesizing polyfunctionally substituted pyrazoloquinolines (Mekheimer et al., 2008).
Bioactive Compounds Synthesis : Chloroquinoline-3-carbonitrile derivatives have been successfully synthesized and applied to produce biologically active compounds, showcasing their versatility in medicinal chemistry (Mekheimer et al., 2019).
Cancer Therapy and Neuroprotection : 2-substituted 3-cyano-4,6-dimethylpyridine derivatives exhibit potential as biologically active compounds, with applications in cancer therapy and neuroprotection (Yassin, 2009).
Kinase Inhibition in Rheumatoid Arthritis : 8-substituted-4-anilino-6-aminoquinoline-3-carbonitriles show high selectivity for Tpl2 kinase and increased anti-inflammatory activity in rheumatoid arthritis models (Green et al., 2007).
properties
IUPAC Name |
2-chloro-4-methylquinoline-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2/c1-7-8-4-2-3-5-10(8)14-11(12)9(7)6-13/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTBTZPFJZNOSLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=CC=CC=C12)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10384166 | |
Record name | 2-chloro-4-methylquinoline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10384166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-methylquinoline-3-carbonitrile | |
CAS RN |
101617-94-1 | |
Record name | 2-chloro-4-methylquinoline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10384166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.